molecular formula C14H9BrN2OS B7574863 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide

Cat. No. B7574863
M. Wt: 333.20 g/mol
InChI Key: YDBHYDUXWOTXAN-UHFFFAOYSA-N
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Description

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide, also known as BQTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BQTC is a heterocyclic compound that contains a quinoline ring, a thiophene ring, and a carboxamide group.

Scientific Research Applications

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has been extensively studied for its potential applications in various fields. In the field of organic electronics, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has been used as a building block for the synthesis of organic semiconductors. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide-based organic semiconductors have shown promising results in the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
In the field of medicinal chemistry, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide exhibits cytotoxicity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Mechanism of Action

The mechanism of action of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is not fully understood. However, studies have suggested that 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has been shown to exhibit low toxicity in vitro and in vivo. However, studies have suggested that 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide may cause liver toxicity at high doses. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has also been shown to exhibit moderate to high plasma protein binding, which may affect its pharmacokinetics and bioavailability.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is its ease of synthesis. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide can be synthesized using simple and inexpensive reagents, making it a cost-effective building block for the synthesis of organic semiconductors. However, one of the limitations of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide is its low solubility in organic solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide. In the field of organic electronics, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide-based organic semiconductors can be further optimized to improve their performance in OFETs and OPVs. In the field of medicinal chemistry, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide can be further studied for its potential as an anticancer agent, and its mechanism of action can be further elucidated. 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide can also be modified to improve its pharmacokinetics and reduce its toxicity. Overall, 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide has shown great potential in various fields, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide involves the reaction of 5-bromo-2-nitrobenzoic acid with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with quinoline-6-amine to form 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide. The yield of 5-bromo-N-quinolin-6-ylthiophene-3-carboxamide obtained from this method is around 50%.

properties

IUPAC Name

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-13-7-10(8-19-13)14(18)17-11-3-4-12-9(6-11)2-1-5-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHYDUXWOTXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CSC(=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-quinolin-6-ylthiophene-3-carboxamide

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